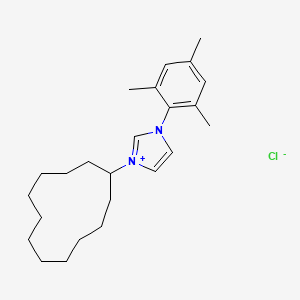

1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. The presence of the imidazolium cation in this compound makes it a versatile and valuable chemical for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride typically involves the reaction of 1-(2,4,6-trimethylphenyl)imidazole with cyclododecyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired imidazolium salt. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The derived NHC-copper complexes catalyze azide-alkyne cycloadditions (Huisgen reaction), producing 1,4-disubstituted triazoles with high regioselectivity :

RC≡CH + R’N₃Cu(NHC)RC–C(N₃)–N–R’

Hydration of Alkynes

NHC-gold complexes facilitate Markovnikov-selective hydration of terminal alkynes to ketones :

RC≡CH + H₂OAu(NHC)RCOCH₃

Cross-Coupling Reactions

Pd(NHC) complexes enable Suzuki-Miyaura couplings of aryl chlorides with boronic acids, even with electron-rich substrates :

Ar–Cl + Ar’B(OH)₂Pd(NHC)Ar–Ar’

Comparative Reactivity

The cyclododecyl group enhances solubility in nonpolar solvents compared to simpler NHC precursors like 1,3-dimesitylimidazolium chloride :

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride has several scientific research applications, including:

Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride involves its interaction with molecular targets through the imidazolium cation. The cation can form strong ionic interactions with anionic species, leading to the stabilization of reaction intermediates and the facilitation of various chemical transformations. The compound’s ability to form stable complexes with other molecules also plays a crucial role in its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(2,4,6-Trimethylphenyl)imidazole

- 1-(2,4,6-Trimethylphenyl)-3-methylimidazolium chloride

- 1-(2,4,6-Trimethylphenyl)-3-ethylimidazolium chloride

Uniqueness

1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride is unique due to the presence of the cyclododecyl group, which imparts distinct physical and chemical properties compared to other similar compounds. This structural feature enhances its solubility, stability, and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride (CAS: 1583244-06-7) is a synthetic compound belonging to the class of N-heterocyclic carbenes (NHCs). This compound has garnered attention due to its potential biological activities and applications in catalysis and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, structure, and relevant case studies.

- Molecular Formula : C24H37ClN2

- Molecular Weight : 389.02 g/mol

- Appearance : White to light yellow powder or crystal

- Purity : ≥ 98%

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step process involving the formation of imidazole derivatives followed by quaternization with alkyl halides .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of imidazolium salts, including this compound. The compound has shown significant inhibition against various bacterial strains, both gram-positive and gram-negative. For instance, research indicates that silver-NHC complexes derived from similar imidazolium salts exhibit outstanding antibacterial activity .

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

The potential anticancer properties of NHCs have been explored extensively. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. Studies show that NHC-ligated metal complexes can target multiple pathways in cancer cells, leading to cell death and reduced tumor growth .

Case Studies

-

Antibacterial Efficacy :

A study focused on the synthesis of silver complexes with NHC ligands demonstrated enhanced antibacterial properties against resistant bacterial strains. The study reported that complexes derived from imidazolium salts exhibited a synergistic effect when combined with traditional antibiotics . -

Anticancer Mechanisms :

Research into dual-targeting redox-active NHC-ligated complexes revealed promising results in combating drug-resistant cancer cells. These complexes were shown to induce oxidative stress in cancer cells, leading to apoptosis and inhibition of cell proliferation .

Eigenschaften

IUPAC Name |

1-cyclododecyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N2.ClH/c1-20-17-21(2)24(22(3)18-20)26-16-15-25(19-26)23-13-11-9-7-5-4-6-8-10-12-14-23;/h15-19,23H,4-14H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRODWXYVTUXSFG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCCCCCCCCC3)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.